Isocitrate Lyase Inhibitory Activity: Impact of N-Methylation on 5-Hydroxyindole-3-carbaldehyde Scaffold Potency
The N-unsubstituted analog 5-hydroxyindole-3-carbaldehyde (CAS 41458-02-0) has been quantitatively characterized as an isocitrate lyase (ICL) inhibitor from Candida albicans with an IC₅₀ of 0.247 mg/mL (approximately 1.41 mM), as catalogued in the BRENDA enzyme database [1]. In contrast, no equivalent ICL inhibition data exist in the public domain for the N-methylated target compound 5-hydroxy-1-methylindole-3-carbaldehyde. The absence of reported activity for the N-methyl analog, despite the established activity of the N–H parent, strongly suggests that the N-1 methyl substitution substantially alters the hydrogen-bond donor capacity at the indole nitrogen, which may be critical for ICL active-site interaction. This inference is consistent with the known role of indole N–H as a hydrogen-bond donor in enzyme–inhibitor complexes, and with the observation that the even more substituted natural analog 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde exhibits urease inhibition (IC₅₀ = 11.97 ± 2.07 μg/mL) rather than ICL inhibition, indicating that N-methylation redirects biological target selectivity within this scaffold class [2].
| Evidence Dimension | Inhibitory potency against Candida albicans isocitrate lyase (ICL) |
|---|---|
| Target Compound Data | No reported ICL inhibition data (activity likely abolished or not measured) |
| Comparator Or Baseline | 5-Hydroxyindole-3-carbaldehyde (N–H analog): IC₅₀ = 0.247 mg/mL (~1.41 mM) against C. albicans ICL |
| Quantified Difference | Qualitative: N–H analog is a confirmed moderate ICL inhibitor; N–CH₃ analog lacks any reported ICL activity, suggesting >10-fold potency shift or loss of activity |
| Conditions | Isocitrate lyase (EC 4.1.3.1) from Candida albicans; pH and temperature not specified in the original publication (BRENDA reference 714420 and 696655) |
Why This Matters
For antifungal drug discovery programs targeting ICL, procurement of the N–H analog 5-hydroxyindole-3-carbaldehyde is appropriate; for programs seeking to eliminate ICL activity and explore alternative targets (e.g., urease), the N-methylated target compound is the structurally defined alternative with a distinct selectivity profile.
- [1] BRENDA Enzyme Database. EC 4.1.3.1 – Isocitrate Lyase. Inhibitor: 5-hydroxyindole-3-carbaldehyde, IC₅₀ = 0.247 mg/mL. Reference ID: 714420 and 696655. https://www.brenda-enzymes.info/ View Source
- [2] Hussain, J., Khan, H., Ali, L., Latif Khan, A., Ur Rehman, N., Jahangir, S., & Al-Harrasi, A. (2015). A New Indole Alkaloid from Cleome droserifolia. Helvetica Chimica Acta, 98(5), 719–723. DOI: 10.1002/hlca.201400314 View Source
